4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 533869-31-7
Cat. No.: VC7700771
Molecular Formula: C21H21ClN4O4S
Molecular Weight: 460.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533869-31-7 |
|---|---|
| Molecular Formula | C21H21ClN4O4S |
| Molecular Weight | 460.93 |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H21ClN4O4S/c22-18-8-4-3-7-17(18)20-24-25-21(30-20)23-19(27)15-9-11-16(12-10-15)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-14H2,(H,23,25,27) |
| Standard InChI Key | OEGKZHICPGKSSX-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of N-substituted benzamides incorporating heterocyclic and sulfonamide functionalities. Its IUPAC name, 4-(azepane-1-sulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, reflects the following structural components:
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Benzamide backbone: A benzene ring substituted at the 4-position with an azepane sulfonyl group.
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Oxadiazole moiety: A 1,3,4-oxadiazole ring linked to the benzamide via an amide bond, further substituted at the 5-position with a 2-chlorophenyl group.
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Azepane sulfonyl group: A seven-membered azepane ring connected to a sulfonyl group at the benzamide’s para position.
Table 1: Key Molecular Descriptors (Predicted)
| Property | Value | Comparable Compounds |
|---|---|---|
| Molecular formula | C₂₁H₂₀ClN₄O₄S | |
| Molecular weight (g/mol) | 467.92 | |
| logP | 5.2–5.8 (estimated) | |
| Hydrogen bond acceptors | 8 | |
| Polar surface area (Ų) | 62–68 |
The presence of the sulfonyl group enhances hydrogen-bonding capacity, while the 2-chlorophenyl substituent contributes to hydrophobic interactions, as observed in analogs like 1-{3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl}azepane . The azepane ring’s conformational flexibility may influence target binding kinetics, a feature noted in related N-[4-(azepan-1-ylsulfonyl)phenyl]benzamide derivatives .
Synthetic Pathways and Optimization
While no published synthesis of this exact compound exists, plausible routes can be extrapolated from methods used for structurally similar molecules:
Core Benzamide Formation
The benzamide scaffold is typically synthesized via:
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Sulfonation of 4-aminobenzoic acid: Reaction with chlorosulfonic acid yields 4-sulfamoylbenzoic acid.
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Azepane coupling: Nucleophilic substitution with azepane in the presence of a base (e.g., K₂CO₃) forms 4-(azepane-1-sulfonyl)benzoic acid .
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Amide bond formation: Activation of the carboxylic acid (e.g., using HATU) followed by coupling with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Oxadiazole Ring Construction
The 1,3,4-oxadiazole moiety is commonly synthesized via:
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Cyclization of acylhydrazides: Reaction of 2-chlorobenzohydrazide with triphosgene or POCl₃ forms the oxadiazole ring .
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Suzuki–Miyaura coupling: Introduction of the 2-chlorophenyl group via palladium-catalyzed cross-coupling, as demonstrated in 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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logP/logD: Estimated at 5.2–5.8, comparable to 5-(azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide (logP = 5.12) and 4-(azepane-1-sulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (logP = 6.32) .
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Aqueous solubility: Predicted logSw ≈ -5.5 to -6.0, indicating poor water solubility, consistent with analogs like 1-{3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl}azepane (logSw = -4.83) .
Metabolic Stability
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CYP450 interactions: The sulfonyl group may act as a substrate for CYP3A4, while the oxadiazole ring could undergo hydrolytic cleavage, as observed in related compounds.
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Plasma protein binding: High binding (>90%) is anticipated due to aromatic and hydrophobic motifs, similar to N-[4-(azepan-1-ylsulfonyl)phenyl]benzamide derivatives .
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Chlorophenyl-substituted oxadiazoles exhibit broad-spectrum antimicrobial effects. For example, 1-{3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl}azepane showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The 2-chloro substituent may enhance membrane penetration compared to bromo or methyl groups.
Anti-inflammatory Properties
In murine models, azepane sulfonyl benzamides reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway modulation .
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